![molecular formula C12H21NO4 B1377486 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid CAS No. 1782226-06-5](/img/structure/B1377486.png)
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid
Overview
Description
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The mode of action of this compound involves the protection of amines under aqueous conditions . The compound can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the compound in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The biochemical pathway affected by this compound is the amine protection pathway . The compound acts as a protecting group for amines, preventing them from reacting with other substances during a chemical reaction . This allows for selective reactions to occur on other parts of the molecule .
Pharmacokinetics
The compound is known to be stable under normal storage conditions .
Result of Action
The result of the action of this compound is the protection of amines during organic synthesis . This allows for selective reactions to occur on other parts of the molecule, leading to the successful synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is stable under normal storage conditions , but its reactivity can be influenced by changes in these environmental factors .
Biochemical Analysis
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amines. This compound interacts with various enzymes, proteins, and other biomolecules during the synthesis of peptides and other organic compounds. The tert-butoxycarbonyl group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it an ideal protecting group in peptide synthesis . The interactions between this compound and enzymes such as peptidases and proteases are essential for the selective protection and deprotection of amino groups during peptide synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. In cellular environments, this compound can influence cell function by modulating the availability of free amines, which are critical for various biochemical processes. The presence of the tert-butoxycarbonyl group can affect cell signaling pathways, gene expression, and cellular metabolism by temporarily blocking the reactive sites of amino acids and peptides . This modulation can lead to changes in protein synthesis, enzyme activity, and other cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to protect amine groups through the formation of a stable carbamate linkage. This protecting group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group is typically achieved using strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and releases the free amine . This process is essential for the stepwise synthesis of peptides and other complex molecules, allowing for the selective protection and deprotection of functional groups.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions but can degrade when exposed to strong acids or bases for extended periods . Long-term studies have shown that the stability of the tert-butoxycarbonyl group is crucial for maintaining the integrity of protected peptides and other compounds during synthesis . Degradation of the protecting group can lead to the premature release of free amines, affecting the overall yield and purity of the synthesized products.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . Studies in animal models have shown that the compound can cause irritation and other mild adverse effects at high concentrations, emphasizing the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of peptides and other organic compounds. The compound interacts with enzymes such as peptidases and proteases, which play a role in the selective protection and deprotection of amine groups . The metabolic flux and levels of metabolites can be affected by the presence of the tert-butoxycarbonyl group, influencing the overall efficiency of peptide synthesis and other biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s role in protecting amine groups during biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the tert-butoxycarbonyl group within subcellular compartments can affect its activity and function, influencing the overall efficiency of peptide synthesis and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 2-ethylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step.
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is a leaving group.
Oxidation and Reduction: While the compound itself is stable, the pyrrolidine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: TFA, HCl in methanol.
Substitution: Various nucleophiles in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Deprotected amine: Resulting from hydrolysis of the Boc group.
Substituted derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions where Boc-protected amino acids are used.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: As a building block in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-2-isopropylpyrrolidine-3-carboxylic acid
Comparison: Compared to its analogs, 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid offers a unique balance of steric hindrance and electronic properties due to the ethyl group. This can influence its reactivity and the stability of the Boc-protected intermediate, making it particularly useful in specific synthetic applications where other Boc-protected pyrrolidines might not perform as well.
Properties
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-9-8(10(14)15)6-7-13(9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSLQDWJVZTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782226-06-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)
![4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377404.png)

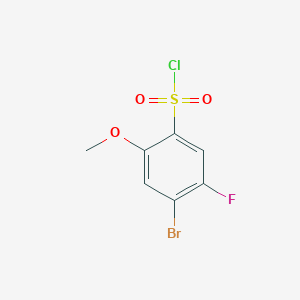

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)
![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)
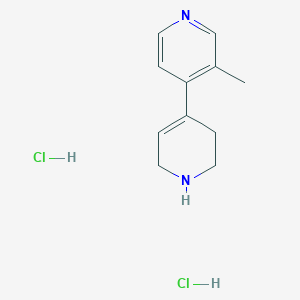
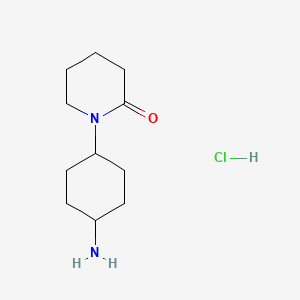
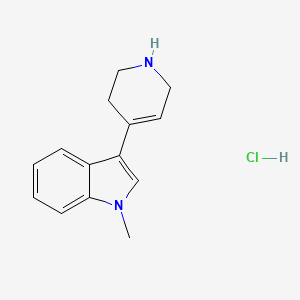
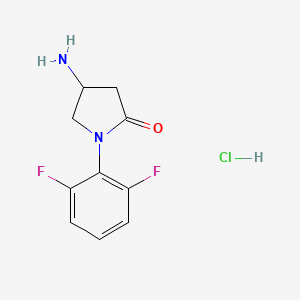
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)

![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)
